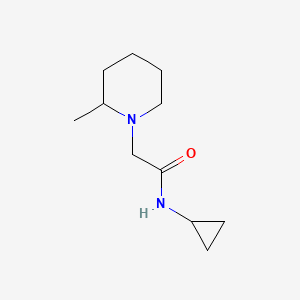![molecular formula C14H20N2O4S B4765535 5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4765535.png)
5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
Overview
Description
5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid, also known as APETALA2 (AP2), is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AP2 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, AP2 has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of AP2 involves its ability to bind to specific proteins in cells, including transcription factors and enzymes. AP2 has been shown to inhibit the activity of these proteins, leading to a decrease in cell proliferation and survival. AP2 also has anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that AP2 can have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of immune function. AP2 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of AP2 is its specificity for certain proteins, which allows for targeted inhibition of specific cellular pathways. However, AP2 has limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments. Additionally, the complex synthesis of AP2 can limit its availability and accessibility for research purposes.
Future Directions
There are numerous future directions for research on AP2, including further investigation of its potential therapeutic applications in cancer and other diseases. Additionally, there is potential for the development of new analogs of AP2 with improved solubility and stability, which could enhance its usefulness in laboratory experiments and clinical applications. Further research is also needed to better understand the mechanism of action of AP2 and its effects on cellular pathways.
Scientific Research Applications
AP2 has been the subject of numerous studies aimed at understanding its potential therapeutic applications. One area of research that has received significant attention is the use of AP2 in the treatment of cancer. Studies have shown that AP2 can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.
properties
IUPAC Name |
5-[(3-carbamoyl-5-propylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-4-9-7-10(13(15)20)14(21-9)16-11(17)5-8(2)6-12(18)19/h7-8H,3-6H2,1-2H3,(H2,15,20)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHQHAZNHMPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC(C)CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Carbamoyl-5-propylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4765456.png)
![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4765458.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4765463.png)
![3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4765470.png)
![1-mercapto-4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4765477.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4765484.png)
![[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4765497.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3,5-dinitrobenzamide](/img/structure/B4765505.png)
![3-(2-furylmethyl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4765510.png)
![N-butyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4765517.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)
![methyl 1-butyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4765547.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)
